

Technical Whitepaper: 2-Methoxybenzamide (CAS 2439-77-2)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

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Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility[1]

Chemical Identity & Physiochemical Profile

2-Methoxybenzamide (o-Anisamide) serves as a critical structural scaffold in medicinal chemistry, particularly in the development of orthopramide antipsychotics and Hedgehog (Hh) signaling pathway inhibitors.[1] Its utility stems from the "ortho-effect," where the steric and electronic interactions between the amide and methoxy groups create a locked conformation essential for receptor binding.

Core Datasheet

Property	Specification
CAS Registry Number	2439-77-2
IUPAC Name	2-Methoxybenzamide
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol
Appearance	White to off-white crystalline powder
Melting Point	127–129 °C (Experimental)
Boiling Point	~295 °C (Predicted)
Solubility	Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water
pKa	~14.8 (Amide N-H deprotonation)
Hydrogen Bond Donor/Acceptor	1 Donor / 2 Acceptors

Structural Dynamics: The Ortho-Effect & Conformational Locking

The pharmacological potency of **2-methoxybenzamide** derivatives is frequently attributed to an intramolecular hydrogen bond formed between the amide nitrogen proton (

) and the ether oxygen (

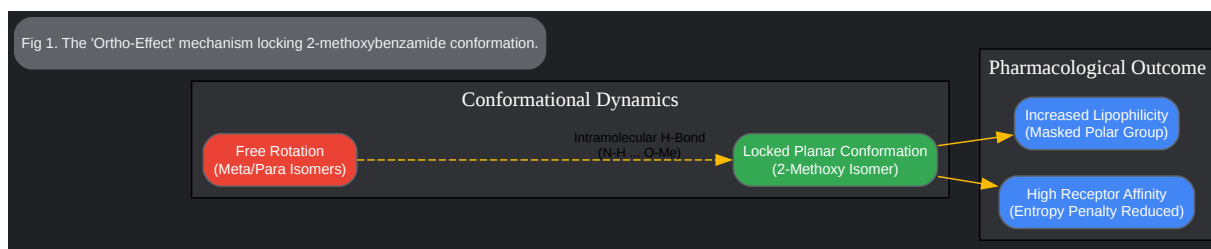
) at the ortho position.

Mechanism of Action

Unlike its meta or para isomers, the 2-methoxy substituent restricts the rotation of the amide bond. This creates a pseudo-six-membered ring system (S(6) motif), effectively "locking" the molecule into a planar conformation.^[1]

- Planarity: The phenyl ring and the amide group become coplanar.
- Lipophilicity: The internal H-bond masks the polar donor, increasing membrane permeability.

- **Receptor Affinity:** This locked conformation mimics the bioactive state required for binding to Dopamine D2/D3 receptors and the Smoothed (Smo) receptor in oncology targets.



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[1]

Synthetic Pathways & Process Optimization

While direct aminolysis of methyl 2-methoxybenzoate is possible, it often requires high pressure or prolonged reaction times. The Acid Chloride Route is the preferred method for research and scale-up due to its high yield and kinetic control.

Protocol: Acid Chloride Amidation (Self-Validating System)

Objective: Synthesis of **2-Methoxybenzamide** from 2-Methoxybenzoic acid. Scale: 10.0 mmol basis.

Reagents

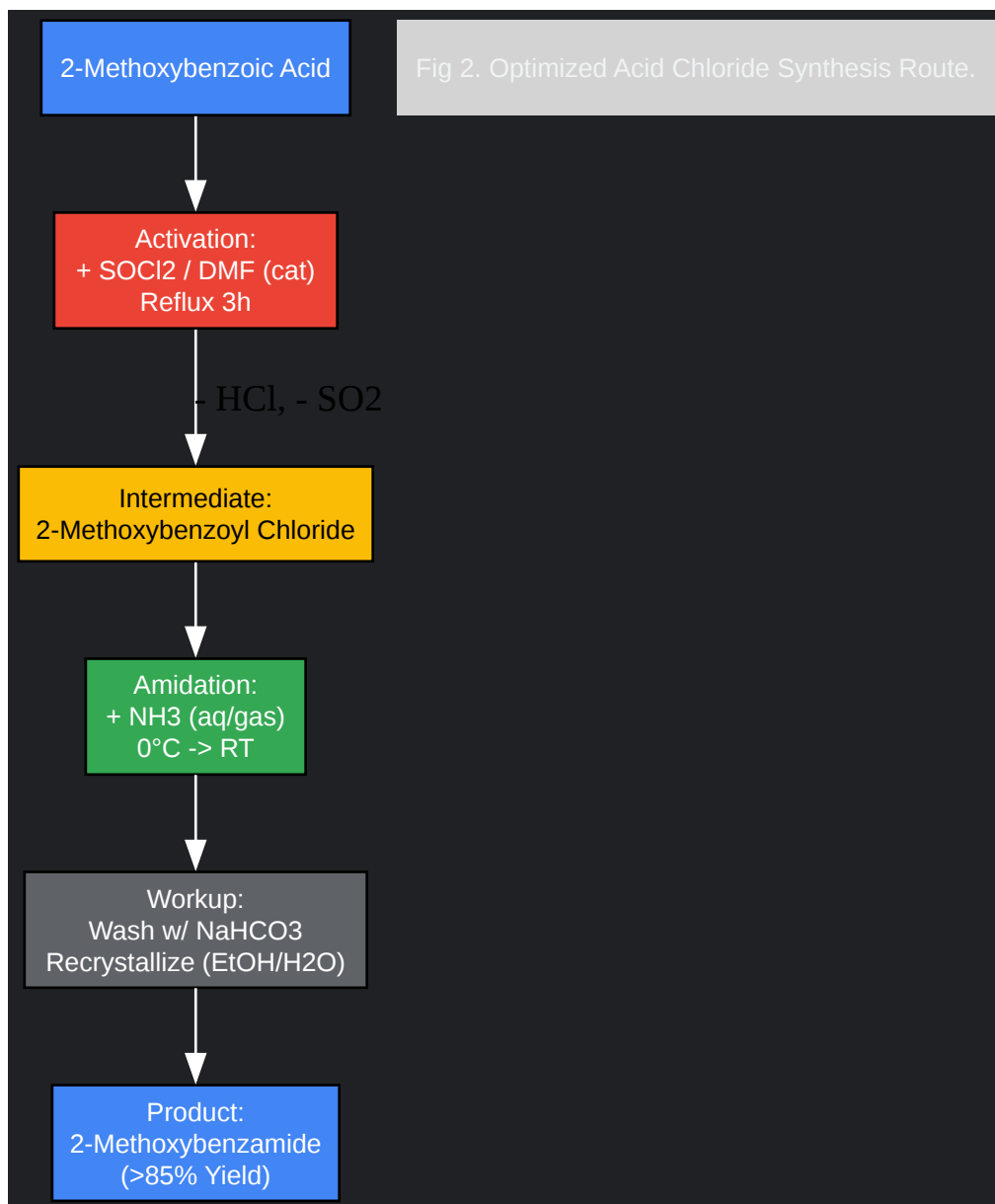
- Precursor: 2-Methoxybenzoic acid (1.52 g, 10 mmol)[1]
- Reagent: Thionyl Chloride (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">) (1.5 mL, ~20 mmol) - Excess ensures complete conversion.

- Catalyst: DMF (2-3 drops) - Critical for forming the reactive Vilsmeier-Haack intermediate.[1]
- Solvent: Toluene (Anhydrous) or DCM.[1]
- Quench: Ammonium Hydroxide (28% aq) or Ammonia gas.

Step-by-Step Methodology

- Activation (Acyl Chloride Formation):
 - In a dry round-bottom flask equipped with a reflux condenser and drying tube (), dissolve 2-methoxybenzoic acid in Toluene (20 mL).
 - Add DMF catalyst.[1]
 - Add dropwise over 10 minutes.
 - Validation Check: Evolution of and gas indicates initiation.
 - Heat to reflux (80°C) for 2–3 hours. The solution should turn clear yellow.
 - Evaporation:[1] Remove excess and Toluene under reduced pressure (Rotavap) to yield the crude acid chloride oil. Do not purify; use immediately.
- Amidation (Nucleophilic Substitution):
 - Re-dissolve the crude acid chloride in dry DCM (20 mL).

- Cool the solution to 0°C in an ice bath.
- Slowly add concentrated Ammonium Hydroxide (10 mL) or bubble gas through the solution.
- Exothermic Control: Maintain temp < 10°C to prevent hydrolysis back to the acid.
- Stir at room temperature for 1 hour.
- Isolation & Purification:
 - The product usually precipitates. Filter the solid.
 - If dissolved: Wash organic layer with (sat. aq.) to remove unreacted acid, then Brine.^[1] Dry over .
 - Recrystallization: Dissolve crude solid in minimum boiling Ethanol; add water until turbid; cool to 4°C.
 - Yield Target: >85% (White needles).



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Pharmaceutical Utility: Hedgehog Signaling & Orthopramides[1]

Hedgehog (Hh) Pathway Inhibition

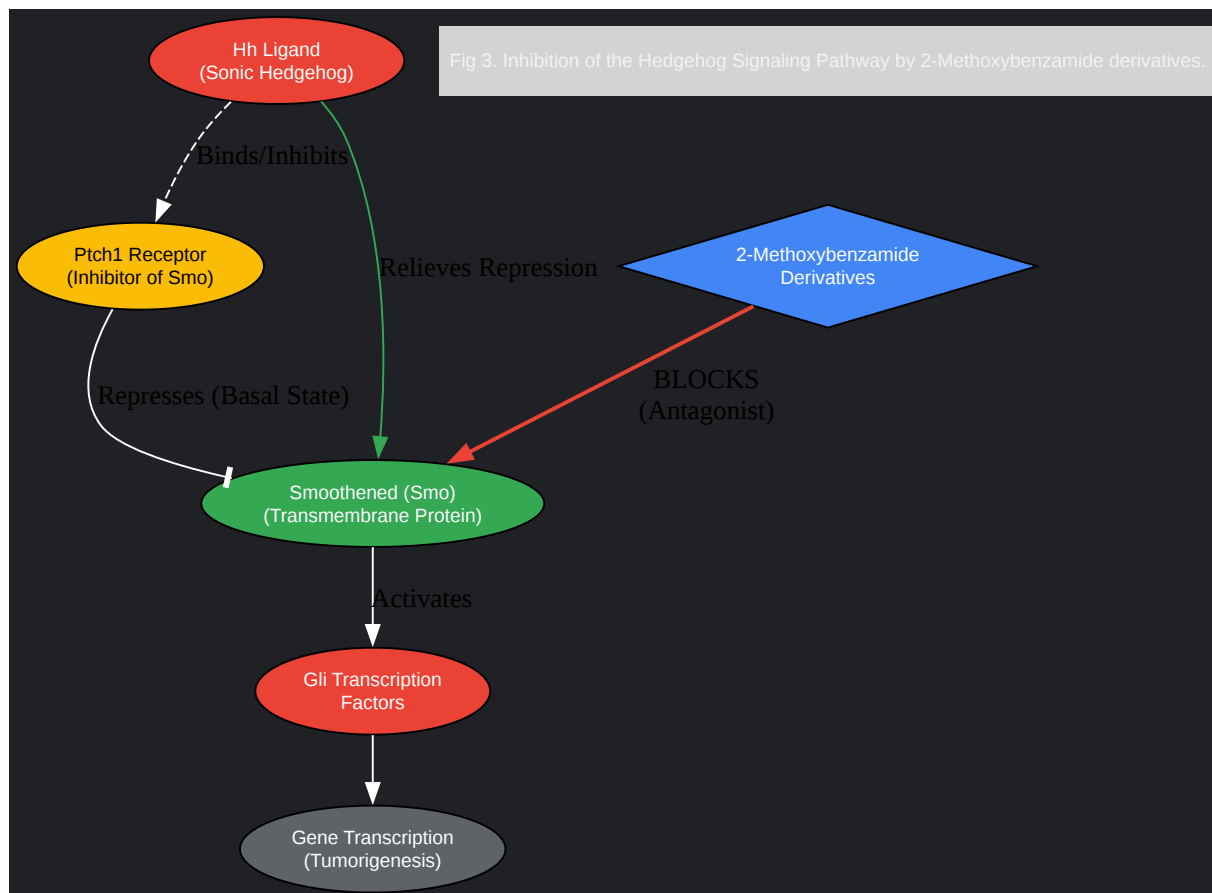
Recent research highlights the **2-methoxybenzamide** scaffold as a potent pharmacophore for inhibiting the Smoothed (Smo) receptor.[1][2][3][4] Aberrant Hh signaling drives basal cell carcinoma and medulloblastoma.

- Mechanism: The scaffold occupies the transmembrane pocket of Smo, preventing its translocation to the primary cilium.
- SAR Insight: The methoxy group provides critical steric bulk and H-bond acceptance (via the oxygen) that anchors the molecule in the Smo binding pocket (interacting with Tyr394 and Arg400 residues).

Orthopramide Antipsychotics

The **2-methoxybenzamide** moiety is the defining feature of the Orthopramide class (e.g., Sulpiride, Amisulpride).

- Target: Selective Dopamine D2/D3 antagonists.[\[1\]](#)
- Role of 2-Methoxy: It induces the specific conformational "twist" required to discriminate between D2 (antipsychotic effect) and D1 receptors, reducing extrapyramidal side effects compared to phenothiazines.



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Safety & Handling

- GHS Classification: Warning.[1]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
- Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis.[1]

References

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- To cite this document: BenchChem. [Technical Whitepaper: 2-Methoxybenzamide (CAS 2439-77-2)]. BenchChem, [2026]. [Online PDF]. Available at:

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